molecular formula C8H6BrClO B2676430 2-(3-Bromo-5-chlorophenyl)acetaldehyde CAS No. 1263282-93-4

2-(3-Bromo-5-chlorophenyl)acetaldehyde

Cat. No.: B2676430
CAS No.: 1263282-93-4
M. Wt: 233.49
InChI Key: GAZNJDUPKSYIEZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrClO It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with an aldehyde functional group

Scientific Research Applications

2-(3-Bromo-5-chlorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenyl)acetaldehyde typically involves the bromination and chlorination of phenylacetaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 2-(3-Bromo-5-chlorophenyl)acetic acid.

    Reduction: 2-(3-Bromo-5-chlorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-chlorophenyl)acetaldehyde
  • 3-Bromo-5-chloroacetophenone

Uniqueness

2-(3-Bromo-5-chlorophenyl)acetaldehyde is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of both halogens and the aldehyde group provides a versatile platform for various chemical transformations and research applications.

Properties

IUPAC Name

2-(3-bromo-5-chlorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZNJDUPKSYIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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